molecular formula C23H21N3O2 B2826971 3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 452089-81-5

3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No.: B2826971
CAS No.: 452089-81-5
M. Wt: 371.44
InChI Key: OOQLKPRVQXMSHD-JLPGSUDCSA-N
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Description

3-(9H-Carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide is a carbazole-based hydrazide derivative characterized by a propanehydrazide backbone linked to a carbazole moiety and a substituted phenyl group. The Z-configuration of the ethylidene bridge and the 3-hydroxyphenyl substituent distinguish it structurally from related compounds. Carbazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their planar aromatic system and capacity for π-π interactions in biological targets . This compound’s synthesis typically involves condensation reactions between carbazole-derived hydrazides and carbonyl-containing aromatic aldehydes or ketones, as demonstrated in analogous syntheses .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16(17-7-6-8-18(27)15-17)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2-12,15,27H,13-14H2,1H3,(H,25,28)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQLKPRVQXMSHD-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide, also known by its CAS number 452089-81-5, is a carbazole derivative that has garnered attention for its potential biological activities. Carbazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting significant research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}

Molecular Weight: 318.38 g/mol
Melting Point: Not specified in the available literature.
Solubility: Soluble in organic solvents.

Biological Activity Overview

Research indicates that carbazole derivatives exhibit various biological activities. The specific compound under discussion has been evaluated for its potential anticancer properties, particularly against melanoma cells, alongside other biological effects.

Anticancer Activity

  • Mechanism of Action:
    • The compound is believed to exert its anticancer effects through apoptosis induction in cancer cells. This is primarily mediated by the activation of caspases, which are crucial for the execution phase of cell apoptosis .
    • In vitro studies have shown that this compound can selectively inhibit the growth of tumor cells while sparing normal cells .
  • Case Studies:
    • A study focusing on a related carbazole derivative demonstrated significant inhibition of BRAF-mutated melanoma cells. The compound's ability to enhance apoptosis suggests a similar mechanism may be applicable to this compound .
    • Further research is needed to establish direct evidence linking this compound to apoptosis in specific cancer types.

Table 1: Biological Activity Summary

Activity TypeObservationReference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialPotential activity against bacteriaNot yet studied
Anti-inflammatoryIn vitro tests pendingNot yet studied

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Toxicological Studies

Preliminary assessments indicate that while carbazole derivatives can exhibit cytotoxicity against cancer cells, their effects on normal tissues need thorough investigation to avoid adverse effects during treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and reported bioactivities:

Compound Name Substituent Molecular Formula Molecular Weight Reported Bioactivity
3-(9H-Carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide 4-Chlorophenyl C₂₂H₁₇ClN₄O 400.85 Not explicitly reported, but chloro-substituted analogs often exhibit antimicrobial activity .
3-(9H-Carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)ethylidene]propanehydrazide 3-Nitrophenyl C₂₃H₁₉N₅O₂ 400.44 Potential sensor applications due to nitro group’s electron-withdrawing effects .
3-(9H-Carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide 3-Ethoxy-2-hydroxyphenyl C₂₄H₂₃N₃O₃ 401.47 Enhanced solubility and hydrogen-bonding capacity; unquantified activity .
3-(9H-Carbazol-9-yl)-N'-[(E)-(2-hydroxynaphthyl)methylene]propanehydrazide 2-Hydroxy-1-naphthyl C₂₅H₂₀N₄O₂ 408.45 Naphthyl group may improve fluorescence properties; no explicit bioactivity data .
Target Compound: 3-(9H-Carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide 3-Hydroxyphenyl (Z-configuration) C₂₃H₂₀N₄O₂ 384.44 Limited direct data; hydroxyl group may enhance antioxidant or anti-inflammatory activity.

Q & A

Q. What are the optimized synthetic routes for 3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide, and how do reaction conditions influence yield?

The compound is synthesized via condensation between a carbazole-containing hydrazide and a substituted aromatic aldehyde. Key steps include:

  • Hydrazide preparation : Reacting 3-(9H-carbazol-9-yl)propanehydrazide with 3-hydroxyacetophenone under acidic conditions (e.g., HCl in ethanol) .
  • Condensation : Optimizing temperature (70–80°C) and reaction time (6–8 hours) to achieve yields up to 78% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve imine bond formation .

Q. Which analytical techniques are critical for characterizing structural and electronic properties?

  • NMR spectroscopy : Confirms hydrazone linkage (δ 8.5–9.5 ppm for NH and imine protons) and substituent positioning .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 361.44 for [M+H]⁺) .
  • X-ray crystallography : Resolves non-planar conformations due to steric hindrance between carbazole and hydroxyphenyl groups (dihedral angles ~45–60°) .
  • UV-Vis spectroscopy : Identifies π→π* transitions (λmax 280–320 nm) influenced by conjugation between aromatic systems .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Anticancer potential : In vitro assays (e.g., MTT) against cancer cell lines (IC₅₀ values 10–50 μM) .
  • Antimicrobial activity : Disk diffusion assays show inhibition zones against Gram-positive bacteria (e.g., S. aureus) .
  • Mechanistic studies : Molecular docking predicts interactions with DNA topoisomerase II or kinase targets .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Conflicting reports on planarity arise from varying substituents (e.g., nitro vs. hydroxy groups) and crystallization solvents. For example:

  • Non-planar structures : Observed in polar solvents (e.g., DMSO), where steric clashes between carbazole and hydroxyphenyl groups force dihedral angles >50° .
  • Planar conformations : Achieved in non-polar solvents (e.g., chloroform) or with electron-withdrawing substituents (e.g., nitro groups) that reduce steric bulk .
  • Validation : SHELXL refinement (CCDC deposition recommended) ensures accuracy of bond lengths and angles .

Q. How can conflicting biological activity data be reconciled across studies?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) stem from:

  • Assay conditions : Varying serum concentrations or incubation times alter compound stability .
  • Cell line heterogeneity : Differential expression of efflux pumps (e.g., P-gp) in cancer models .
  • Metabolic interference : Hydroxyphenyl groups undergo glucuronidation, reducing bioavailability in certain media .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Correlates substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential (e.g., ΔE ≈ 3.5 eV for antioxidant activity) .
  • Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., RMSD <2.0 Å over 100 ns) .

Methodological Challenges

Q. What strategies address low yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (2–3 hours) and improves yield (up to 85%) via uniform heating .
  • Flow chemistry : Minimizes side reactions (e.g., hydrolysis) through precise temperature control .
  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate >95% pure product .

Q. How are stability issues managed during biological assays?

  • Lyophilization : Stabilizes the compound in PBS buffer (pH 7.4) for long-term storage .
  • Antioxidant additives : Include 0.1% ascorbic acid to prevent oxidation of the hydroxyphenyl group .
  • Cryopreservation : Store at −80°C in DMSO aliquots to avoid freeze-thaw degradation .

Comparative Analysis Table

Property This Compound Analogues Key Differences
Anticancer IC₅₀ 25 μM (HeLa) 40 μM (Nitro-substituted) Hydroxy group enhances solubility
LogP 3.2 4.1 (Chloro-substituted) Lower hydrophobicity improves bioavailability
**Crystallographic PlanarityNon-planar (dihedral 55°) Planar (dihedral <10°) Steric hindrance from 3-hydroxyphenyl group

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